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Compound of Interest

Compound Name: Ipflufenoquin

Cat. No.: B10861161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding

of the pharmacokinetics and metabolism of Ipflufenoquin, a novel broad-spectrum quinoline

fungicide. The information presented herein is compiled from regulatory agency reports and

scientific literature, offering an in-depth resource for researchers, scientists, and professionals

involved in drug development and safety assessment.

Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of Ipflufenoquin have been

primarily characterized in rat models. The data reveals rapid absorption and non-linear kinetics,

suggesting saturation of metabolic or transport processes at higher doses.

Absorption
Following a single oral administration in rats, Ipflufenoquin is rapidly absorbed, with peak

plasma concentrations (Tmax) occurring between 1.5 to 1.8 hours in males, independent of the

dose. In females, the Tmax increases from 1 to 2.3 hours as the dose is raised from 3 to 300

mg/kg, hinting at potential dose-dependent absorption mechanisms[1].

The oral bioavailability is extensive and exhibits sex-specific differences. In male rats, the

estimated oral bioavailability ranges from 75% to 82%, while in females, it is higher, ranging
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from 94% to 99%[2]. The total absorption is also dose-dependent, with approximately 90% of a

3 mg/kg dose being absorbed, which decreases to 60-79% at a higher dose of 300 mg/kg[3].

An in vitro study utilizing human skin estimated a potential dermal absorption of 9%[1].

Distribution
After absorption, Ipflufenoquin-derived radioactivity is widely distributed throughout the

tissues. The highest concentrations are observed in the liver and the gastrointestinal tract,

which aligns with the primary route of excretion[2]. The volume of distribution has not been

explicitly quantified in the available literature.

Elimination
Elimination of Ipflufenoquin and its metabolites is largely complete within 96 hours post-

dosing[2][4]. The primary route of excretion is through the feces, accounting for 86% of the

dose in males, with urinary excretion being a minor pathway (6%)[1]. Biliary excretion is

extensive, contributing to more than 50% of the administered radioactivity[2][4].

The elimination half-life of Ipflufenoquin in the blood of rats is approximately 16 to 27 hours[2].

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Ipflufenoquin in rats.

Table 1: Single Dose Oral Pharmacokinetic Parameters of Ipflufenoquin in Rats
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Parameter Male Female Dose (mg/kg) Source

Tmax (h) 1.5 - 1.8 1.0 3 [1]

1.5 - 1.8 2.3 300 [1]

Oral

Bioavailability
75 - 82% 94 - 99% Not Specified [2]

Absorption Ratio 90% 92% 3 [1]

60% 79% 300 [1]

AUC Increase 56-fold 73-fold 3 to 300 [1]

Elimination Half-

life (blood)
~16 - 27 hours ~16 - 27 hours Not Specified [2]

Table 2: Excretion of Ipflufenoquin in Rats (96 hours post-dose)

Route
Male (% of
Dose)

Female (% of
Dose)

Dose (mg/kg) Source

Urine 6% 12% 3 [1]

6% 7% 300 [1]

Feces 86% 77% 3 [1]

86% 84% 300 [1]

Metabolism
Ipflufenoquin undergoes extensive metabolism in rats, livestock, and plants, leading to a

diverse range of metabolites. The primary metabolic pathways include oxidation, epoxidation,

methylation, and hydroxylation[2].

Metabolism in Rats
In rats, metabolism is rapid and extensive, with observed differences related to dose and

sex[2]. A multitude of metabolites are generated, though none individually account for a large
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percentage of the administered dose in urine[1]. The parent compound is not detected in urine

samples. In feces, the parent compound and at least 10 metabolites have been identified after

a single dose[1].

Metabolism in Livestock (Lactating Goats)
Metabolism studies in lactating goats show that the parent Ipflufenoquin is the major residue

in milk fat (90-100% of Total Radioactive Residue - TRR) and omental fat (92-95% TRR)[2]. In

muscle, the parent compound is also significant (43% TRR)[2]. The major metabolites are the

glucuronide conjugates QP-1-10 and QP-1-11, which are prominent in the liver and kidney[2].

Table 3: Major Residues of Ipflufenoquin in Tissues of Lactating Goats (% TRR)

Tissue
Parent
Ipflufenoquin

Metabolite QP-
1-10

Metabolite QP-
1-11

Source

Milk Fat 90 - 100% - - [2]

Omental Fat 92 - 95% - - [2]

Muscle 43% - - [2]

Liver - 42 - 52% 26 - 28% [2]

Kidney - 31 - 36% 49 - 51% [2]

Metabolism in Plants
In plants, the parent Ipflufenoquin is often the most significant residue. For instance, it

constitutes up to 84% of the TRR in grapes and 91% of the TRR in kidney bean foliage[2]. A

key metabolite in plants is the photochemically derived QP-2, which can be found in notable

amounts in kidney bean foliage (up to 14% TRR) and apples (up to 11% TRR)[2]. Another

significant plant metabolite is the glyco-conjugate QP-1-4, which was found to be substantial in

kidney bean pods (up to 44% TRR)[2].

Table 4: Major Residues of Ipflufenoquin in Various Plant Matrices (% TRR)
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Plant Matrix
Parent
Ipflufenoquin

Metabolite QP-
2

Metabolite QP-
1-4

Source

Apples 42% 11% - [2]

Grapes 84% <10% - [2]

Kidney Bean

Foliage
91% 14% - [2]

Kidney Bean

Pods
37% <10% 44% [2]

Experimental Protocols
The methodologies employed in the pharmacokinetic and metabolism studies of Ipflufenoquin
adhere to standardized guidelines to ensure data quality and reproducibility.

In Vivo Pharmacokinetic Studies in Rats
The ADME of Ipflufenoquin in rats was investigated using radiolabelled compounds

([14C]Ipflufenoquin). Studies involved single and repeated oral gavage administrations at

varying dose levels (e.g., 3 and 300 mg/kg bw). Bile duct-cannulated rats were used to assess

the extent of biliary excretion. The analysis of radioactivity in plasma, urine, feces, and tissues

at different time points allowed for the determination of pharmacokinetic parameters[3].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.apvma.gov.au/sites/default/files/publication/108271-public_release_summary_on_the_evaluation_of_ipflufenoquin_in_the_product_migiwa_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/108271-public_release_summary_on_the_evaluation_of_ipflufenoquin_in_the_product_migiwa_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/108271-public_release_summary_on_the_evaluation_of_ipflufenoquin_in_the_product_migiwa_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/108271-public_release_summary_on_the_evaluation_of_ipflufenoquin_in_the_product_migiwa_fungicide.pdf
https://www.benchchem.com/product/b10861161?utm_src=pdf-body
https://www.benchchem.com/product/b10861161?utm_src=pdf-body
https://www.benchchem.com/product/b10861161?utm_src=pdf-body
https://publications.gc.ca/site/archivee-archived.html?url=https%3A%2F%2Fpublications.gc.ca%2Fcollections%2Fcollection_2023%2Fsc-hc%2Fh113-9%2FH113-9-2022-18-eng.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing

Sample Collection

Analysis

[14C]Ipflufenoquin
Preparation

Oral Gavage
(3 & 300 mg/kg)

Rat Groups
(Male/Female)

Blood Samples
(Time course)

Collection

Urine & Feces
(Up to 96h)

Collection

Tissues at
Sacrifice

Collection

Radioactivity
Measurement

Metabolite Profiling
(HPLC-MS/MS)

Pharmacokinetic
Analysis

Click to download full resolution via product page

Rat Pharmacokinetic Study Workflow

In Vitro Dermal Absorption Study
The in vitro dermal absorption of Ipflufenoquin was assessed using human skin in compliance

with the OECD Test Guideline 428. This method utilizes a diffusion cell apparatus where a skin

sample separates a donor chamber, to which the test substance is applied, from a receptor

chamber containing a fluid that is analyzed for the absorbed substance over time[5][6][7].
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OECD TG 428 Dermal Absorption Workflow
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Analytical Methodology for Residue Analysis
The determination of Ipflufenoquin and its metabolites in various matrices is predominantly

carried out using a method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged,

and Safe) sample preparation technique, followed by analysis with High-Performance Liquid

Chromatography with tandem Mass Spectrometry (HPLC-MS/MS)[2].

The general QuEChERS procedure involves:

Extraction: The homogenized sample is extracted with an organic solvent, typically acidified

acetonitrile.

Salting Out: Magnesium sulfate and sodium acetate are added to induce phase separation

and drive the analytes into the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned

up by adding a sorbent mixture, such as primary-secondary amine (PSA) to remove

interfering matrix components.

Analysis: The final extract is analyzed by HPLC-MS/MS.

Metabolic Pathways
Ipflufenoquin is metabolized through several key pathways, which vary depending on the

biological system. The ether linkage between the quinoline and phenyl moieties appears to be

relatively stable.
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Simplified Metabolic Pathways of Ipflufenoquin

Conclusion
This technical guide has synthesized the available data on the pharmacokinetics and

metabolism of Ipflufenoquin. The compound is characterized by rapid and extensive oral

absorption in rats, with non-linear kinetics and sex-specific differences. Elimination is primarily

through the feces via significant biliary excretion. Metabolism is extensive across different

species, leading to a variety of metabolites, with glucuronidation being a key pathway in

livestock and glycosylation/photolysis being important in plants. The analytical methods for

residue determination are well-established, relying on QuEChERS and HPLC-MS/MS. This

comprehensive overview provides a valuable resource for professionals in the fields of drug

metabolism, toxicology, and regulatory sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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